

1-Butyl-3-methylimidazolium methanesulfonate

CAS number and identifiers

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Compound of Interest

Compound Name: *1-Butyl-3-methylimidazolium
methanesulfonate*

Cat. No.: *B1280661*

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An In-depth Technical Guide to **1-Butyl-3-methylimidazolium methanesulfonate**

Introduction

1-Butyl-3-methylimidazolium methanesulfonate, an ionic liquid, presents a compelling alternative to traditional volatile organic compounds in a variety of scientific and industrial applications. Its unique properties, including low vapor pressure, high thermal stability, and tunable solvency, have positioned it as a key player in the advancement of green chemistry. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and detailed experimental protocols for its application, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers and Physicochemical Properties

A clear understanding of the fundamental identifiers and properties of **1-Butyl-3-methylimidazolium methanesulfonate** is crucial for its effective application. These details are summarized in the tables below.

Identifiers

Identifier	Value
CAS Number	342789-81-5[1][2][3][4][5]
PubChem CID	11492381[1]
EC Number	679-383-7[6]
IUPAC Name	1-butyl-3-methylimidazol-3-ium;methanesulfonate[6]
Molecular Formula	C9H18N2O3S[1][2][3]
SMILES	CCCCN1C=C--INVALID-LINK--C.CS(=O)(=O)[O-][3]
InChI	InChI=1S/C8H15N2.CH4O3S/c1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1[3][6]
InChIKey	PUHVBRXUKOGSBC-UHFFFAOYSA-M[3][5][6]

Physicochemical Properties

Property	Value
Molecular Weight	234.32 g/mol [2][3][4]
Appearance	White to off-white crystalline powder[1]
Melting Point	73-80 °C[2][3][4]
Flash Point	119 °C (246.2 °F)[3][4]
Purity	≥95% to >99%[2][7]
Water Content	≤0.5%[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **1-Butyl-3-methylimidazolium methanesulfonate**, focusing on its synthesis and application in carbon dioxide capture.

Synthesis of 1-Butyl-3-methylimidazolium methanesulfonate

While a direct, detailed protocol for the synthesis of **1-Butyl-3-methylimidazolium methanesulfonate** was not found in the provided search results, a general and widely adopted two-step method for imidazolium-based ionic liquids can be described. This involves the quaternization of 1-methylimidazole followed by anion exchange.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Halide (e.g., Bromide)

- Materials: 1-methylimidazole, 1-bromobutane, ethyl acetate.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-bromobutane.
 - Heat the mixture under an inert atmosphere (e.g., nitrogen) with stirring. The reaction temperature and time can vary, but a typical starting point is 70-80°C for 24-48 hours.
 - After the reaction is complete, cool the mixture to room temperature. A viscous liquid or solid product, 1-butyl-3-methylimidazolium bromide, will form.
 - Wash the product repeatedly with ethyl acetate to remove any unreacted starting materials.
 - Dry the purified product under vacuum to remove residual solvent.

Step 2: Anion Exchange to Methanesulfonate

- Materials: 1-Butyl-3-methylimidazolium bromide, a methanesulfonate salt (e.g., sodium methanesulfonate), a suitable solvent (e.g., acetone or acetonitrile).
- Procedure:
 - Dissolve the 1-Butyl-3-methylimidazolium bromide in the chosen solvent.
 - Add an equimolar amount of the methanesulfonate salt to the solution.

- Stir the mixture at room temperature. A precipitate of the halide salt (e.g., sodium bromide) will form.
- Filter the mixture to remove the precipitated salt.
- Remove the solvent from the filtrate under reduced pressure to yield the final product, **1-Butyl-3-methylimidazolium methanesulfonate**.
- The product should be dried further under high vacuum to remove any residual water or solvent.

Carbon Dioxide (CO₂) Capture

1-Butyl-3-methylimidazolium methanesulfonate has been investigated for its potential in CO₂ capture. The following protocol outlines a typical procedure for measuring CO₂ solubility in this ionic liquid.

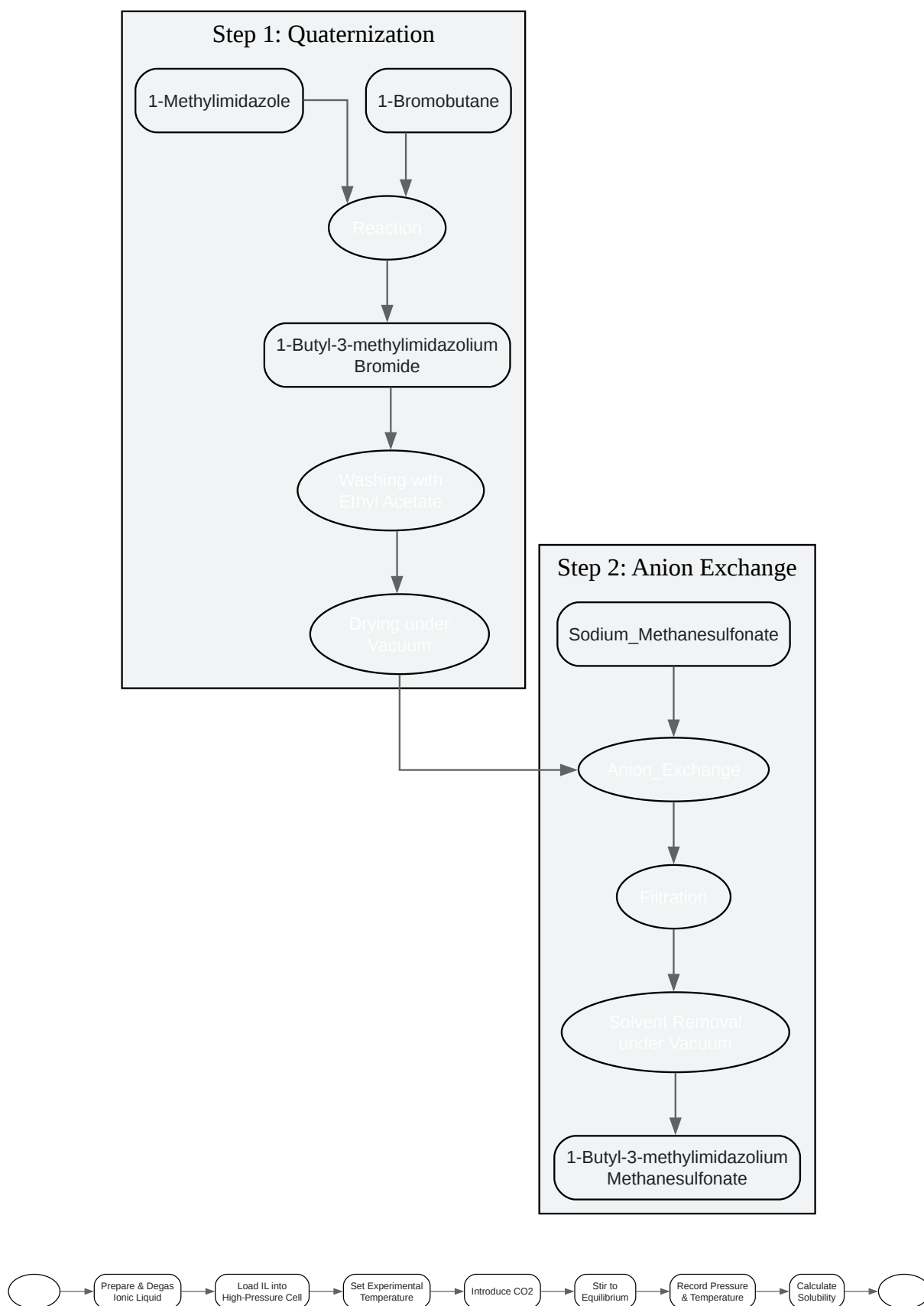
- Materials and Apparatus:
 - **1-Butyl-3-methylimidazolium methanesulfonate** (degassed and dried)
 - High-purity CO₂ gas
 - High-pressure view-cell apparatus equipped with a magnetic stirrer, temperature and pressure sensors, and a gas inlet.
 - Vacuum pump
 - Thermostatic bath
- Experimental Procedure:
 - Accurately weigh a known amount of the ionic liquid and place it into the high-pressure view-cell.
 - Evacuate the cell using a vacuum pump to remove any dissolved gases from the ionic liquid.

- Immerse the view-cell in a thermostatic bath set to the desired experimental temperature.
- Introduce a known amount of CO₂ gas into the cell.
- Turn on the magnetic stirrer to facilitate the dissolution of CO₂ into the ionic liquid.
- Allow the system to reach equilibrium, indicated by a stable pressure reading.
- Record the final equilibrium pressure and temperature.
- Repeat steps 4-7 for different amounts of CO₂ to obtain solubility data over a range of pressures.
- Data Analysis:
 - The amount of CO₂ absorbed by the ionic liquid can be calculated based on the initial and final pressures of the gas in the known volume of the cell, using an appropriate equation of state for CO₂.
 - The solubility is typically expressed as the mole fraction of CO₂ in the ionic liquid at a given temperature and pressure.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for **1-Butyl-3-methylimidazolium methanesulfonate**.



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